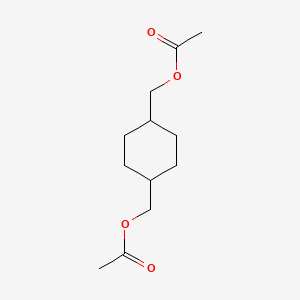
Cyclohexane-1,4-diyldimethanediyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane-1,4-diyldimethanediyl diacetate is an organic compound with the molecular formula C₁₂H₂₀O₄ It is a derivative of cyclohexane, where two methylene groups are attached to the 1 and 4 positions of the cyclohexane ring, and each methylene group is further bonded to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexane-1,4-diyldimethanediyl diacetate can be synthesized through the esterification of cyclohexane-1,4-diyldimethanol with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions usually involve heating the reactants under reflux to ensure complete conversion to the desired diacetate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane-1,4-diyldimethanediyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield cyclohexane-1,4-diyldimethanol and acetic acid.
Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Cyclohexane-1,4-diyldimethanol and acetic acid.
Oxidation: this compound derivatives.
Substitution: Cyclohexane-1,4-diyldimethanediyl derivatives with new functional groups.
Scientific Research Applications
Cyclohexane-1,4-diyldimethanediyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohexane-1,4-diyldimethanediyl diacetate involves its interaction with molecular targets through its functional groups. The acetate groups can participate in esterification and hydrolysis reactions, while the cyclohexane ring provides structural stability. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which enable the compound to exert its effects in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane-1,4-diyldimethanediyl dimethanesulfonate
- Cyclohexane-1,4-diyldimethanediyl diethyl ether
- Cyclohexane-1,4-diyldimethanediyl dibenzoate
Uniqueness
Cyclohexane-1,4-diyldimethanediyl diacetate is unique due to its specific ester functional groups, which confer distinct reactivity and properties compared to other similar compounds. Its ability to undergo hydrolysis, oxidation, and substitution reactions makes it a versatile intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
6308-18-5 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
[4-(acetyloxymethyl)cyclohexyl]methyl acetate |
InChI |
InChI=1S/C12H20O4/c1-9(13)15-7-11-3-5-12(6-4-11)8-16-10(2)14/h11-12H,3-8H2,1-2H3 |
InChI Key |
NNCDHEJIRBOLSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CCC(CC1)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















